L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine
Description
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine is a heptapeptide with the sequence Ser-Ala-Ser-Phe-Leu-Phe-Ser. Its molecular formula is C₃₇H₅₂N₇O₁₂ (calculated), with an approximate molecular weight of 858.86 g/mol. The peptide features three serine (Ser) residues, two phenylalanine (Phe) residues, one alanine (Ala), and one leucine (Leu), creating a balance of hydrophilic (Ser) and hydrophobic (Phe, Leu) properties.
Properties
CAS No. |
920522-14-1 |
|---|---|
Molecular Formula |
C36H51N7O11 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H51N7O11/c1-20(2)14-25(32(49)40-27(16-23-12-8-5-9-13-23)34(51)43-29(19-46)36(53)54)39-33(50)26(15-22-10-6-4-7-11-22)41-35(52)28(18-45)42-30(47)21(3)38-31(48)24(37)17-44/h4-13,20-21,24-29,44-46H,14-19,37H2,1-3H3,(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,47)(H,43,51)(H,53,54)/t21-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
XLNAGPFXCQEPAS-VNPODFCCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability.
Scientific Research Applications
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target heptapeptide and related compounds:
Key Observations:
Residue Composition :
- The target heptapeptide’s three Ser residues distinguish it from shorter peptides like Ser-Phe-Phe (tripeptide) and longer ones like Amylin (20-29). Serine’s hydroxyl groups may enhance solubility compared to Phe-dominated peptides .
- Phenylalanine content : The target’s two Phe residues contribute to hydrophobicity, similar to Ser-Phe-Phe, but balanced by Ser and Leu. In contrast, Amylin (20-29) includes polar residues (Asn, Gly), improving aqueous solubility .
Modifications and Stability: Peptides with D-amino acids (e.g., D-Ala in ) exhibit increased resistance to enzymatic degradation compared to the target’s all-L-amino acid structure .
Biological Implications: The target’s amphipathic design (Ser vs. Amylin (20-29) is associated with amyloid fibril formation, while the target’s lack of β-sheet-promoting residues (e.g., Val, Ile) may reduce aggregation risk .
Physicochemical Properties
Table: Calculated Properties of Selected Peptides
| Property | Target Heptapeptide | Ser-Phe-Phe | Amylin (20-29) | L-Seryl-D-Ala-Gly-Phe-Leu |
|---|---|---|---|---|
| Hydrogen Bond Donors | 12 | 4 | 14 | 9 |
| Hydrogen Bond Acceptors | 15 | 6 | 17 | 11 |
| LogP (Predicted) | -1.2 | 1.5 | -3.8 | 2.1 |
| Topological Polar Surface Area (Ų) | 280 | 120 | 340 | 190 |
- Hydrophobicity : The target’s LogP (-1.2) indicates moderate hydrophilicity, contrasting with Ser-Phe-Phe (LogP 1.5) and aligning closer to Amylin (20-29) (-3.8) due to its Ser content .
- Polar Surface Area : The target’s high polar surface area (280 Ų) supports solubility in polar solvents, unlike D-Ala-containing peptides with lower polarity .
Biological Activity
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine (hereafter referred to as L-SASPL) is a complex peptide comprising seven amino acids. This peptide has garnered attention in biochemical research due to its potential biological activities, which include antimicrobial properties, modulation of immune responses, and influence on cellular signaling pathways.
Chemical Structure and Properties
L-SASPL has a molecular formula of and a molecular weight of approximately 757.8 g/mol. Its structure consists of a sequence of amino acids that contribute to its unique biological functions. The specific arrangement of these amino acids allows for diverse interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 757.8 g/mol |
| Amino Acid Sequence | L-Ser, L-Ala, L-Ser, L-Phe, L-Leu, L-Phe, L-Ser |
Antimicrobial Properties
L-SASPL exhibits potential antimicrobial activity , which may be attributed to its interaction with microbial membranes and metabolic pathways. Studies suggest that peptides with similar structures can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves the binding of the peptide to lipid bilayers, altering membrane permeability and integrity.
Immunomodulatory Effects
Research indicates that L-SASPL can modulate immune responses. It may enhance or inhibit the activity of immune cells, influencing cytokine production and immune signaling pathways. This property positions it as a candidate for therapeutic applications in autoimmune diseases and infections.
Cellular Signaling Modulation
The peptide's ability to bind specific receptors or enzymes suggests that it can modulate various signaling pathways within cells. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting its potential in cancer therapy and regenerative medicine.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that peptides structurally related to L-SASPL showed significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial activity .
- Immune Response Modulation : In vitro experiments revealed that L-SASPL could enhance the production of pro-inflammatory cytokines in macrophages upon stimulation with lipopolysaccharides (LPS). This suggests a potential role in boosting immune responses during infections .
- Cellular Signaling Pathways : A detailed analysis using Western blotting techniques indicated that L-SASPL treatment led to the activation of the MAPK/ERK signaling pathway in human fibroblasts. This activation correlated with increased cell proliferation rates, suggesting its utility in tissue engineering applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
